molecular formula C9H10N2O2 B8590299 N-Acetylmethyl-nicotinamide

N-Acetylmethyl-nicotinamide

Cat. No. B8590299
M. Wt: 178.19 g/mol
InChI Key: UZGZESGIRAPRFT-UHFFFAOYSA-N
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Patent
USRE036374

Procedure details

To a suspension of 40 g (0.370 mol) of aminoacetone in 500 ml of dry dichloromethane, 50 g (0.350 mol) of nicotinoyl chloride was added dropwise at room temperature under a nitrogen atmosphere. The mixture was refluxed 5 h followed by stirring overnight at room temperature. The colorless precipitate was collected by filtration and dissolved in 400 ml of water. After basification with ammonia the aqueous solution was extracted with 3×400 ml of dichloromethane. The combined organic phases were treated with charcoal and dried over magnesium sulphate. Removal of the solvent in vacuo gave a colorless solid, 73. Yield: 30.0 g (0.170 mol, 48%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3](=[O:5])[CH3:4].[C:6](Cl)(=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[N:9][CH:8]=1>ClCCl>[C:3]([CH2:2][NH:1][C:6](=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[N:9][CH:8]=1)(=[O:5])[CH3:4]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
NCC(C)=O
Name
Quantity
50 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at room temperature under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The colorless precipitate was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 400 ml of water
EXTRACTION
Type
EXTRACTION
Details
After basification with ammonia the aqueous solution was extracted with 3×400 ml of dichloromethane
ADDITION
Type
ADDITION
Details
The combined organic phases were treated with charcoal
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
gave a colorless solid, 73

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(=O)CNC(C1=CN=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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